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aminopurvalanol A - 220792-57-4

aminopurvalanol A

Catalog Number: EVT-259556
CAS Number: 220792-57-4
Molecular Formula: C19H26ClN7O
Molecular Weight: 403.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Aminopurvalanol A is a synthetic purine derivative widely employed in scientific research as a potent, selective, and cell-permeable inhibitor of Cyclin-Dependent Kinases (CDKs) [, ]. It plays a crucial role in investigating various cellular processes, particularly cell cycle regulation, signal transduction, and differentiation [, ].

CGP-74514A

  • Compound Description: CGP-74514A is a known inhibitor of cyclin-dependent kinases (CDKs), specifically targeting CDK2 and CDK4. []
  • Relevance: Like aminopurvalanol A, CGP-74514A exhibits inhibitory activity against CDKs. Both compounds were identified as hits in a screen for compounds that modulate splicing and were found to have significant cdc2-like kinase (CLK) inhibition. Further investigation revealed structure-activity relationships (SAR) at CLKs for both compounds. [] This suggests structural similarities between CGP-74514A and aminopurvalanol A may contribute to their shared biological activity.

Sudemycin D6

  • Compound Description: Sudemycin D6 is a compound known to target SF3B1, a splicing factor. []
  • Relevance: While not structurally related to aminopurvalanol A, sudemycin D6 is relevant as a tool compound used in the same study. A cell-based assay that specifically activates luciferase in cells exposed to SF3B1 targeted compounds, such as sudemycin D6, was used to screen for CLK inhibitors, leading to the identification of aminopurvalanol A as a hit compound. []

Indirubin-3’-monoxime

  • Compound Description: Indirubin-3’-monoxime is a compound known to inhibit kinases, particularly glycogen synthase kinase-3β (GSK-3β). []
  • Relevance: While not structurally related to aminopurvalanol A, indirubin-3’-monoxime was tested alongside aminopurvalanol A in a study investigating the effects of various inhibitors on mitochondrial malate dehydrogenase (MDH). [] This suggests that both compounds may share a similar biological pathway or mechanism of action related to their kinase inhibitory activity.

Hymenialdisine

  • Compound Description: Hymenialdisine is a natural product with kinase inhibitory activity, particularly against cyclin-dependent kinases and glycogen synthase kinase-3β. []
  • Relevance: Like indirubin-3’-monoxime, hymenialdisine was tested alongside aminopurvalanol A in a study examining the effects of various inhibitors on mitochondrial MDH. [] The inclusion of both compounds in the same study suggests a potential overlap in their biological activity or mechanisms related to kinase inhibition.

PD0332991

  • Compound Description: PD0332991 is a highly specific inhibitor of cyclin-dependent kinase 6 (CDK6) based on a pyrido[2,3-d]pyrimidin-7-one scaffold. []
  • Relevance: The crystal structure of human CDK6 complexed with PD0332991 was compared to the complex structure of CDK6 with aminopurvalanol A. [] This comparison was used to understand the structural basis of CDK6 specific inhibition and revealed that small conformational differences between CDKs contribute to inhibitor specificity.
Overview

Aminopurvalanol A is a synthetic organic compound classified as a potent and selective inhibitor of cyclin-dependent kinases (CDKs). Its chemical formula is C19H26ClN7OC_{19}H_{26}ClN_{7}O and it has a CAS number of 220792-57-4. This compound is notable for its ability to inhibit the growth of cancer cells by targeting the G2/M-phase transition of the cell cycle, making it a significant subject of research in cancer biology and therapeutic development .

Source and Classification

Aminopurvalanol A is derived from purine derivatives through a multi-step synthetic process. It belongs to a class of compounds known as kinase inhibitors, specifically targeting cyclin-dependent kinases which are crucial in regulating the cell cycle. The compound is recognized for its high selectivity, exhibiting IC50 values ranging from 20 to 35 nM for CDK1, CDK2, and CDK5, while also inhibiting extracellular signal-regulated kinases 1 and 2 at higher concentrations .

Synthesis Analysis

Methods

The synthesis of aminopurvalanol A involves several key steps:

  1. Formation of the Purine Core: The initial step focuses on constructing the purine backbone, which is essential for the biological activity of the compound.
  2. Substitution Reactions: Following the formation of the core, substitution reactions are performed to introduce amino and chlorophenyl groups into the structure.
  3. Final Modifications: The final steps involve optimizing reaction conditions to enhance yield and purity, typically utilizing chromatography techniques for purification.

Technical Details

  • Reagents: Common reagents used in the synthesis include halogens for substitution reactions and various solvents to control reaction conditions.
  • Purity: The compound is generally produced with a purity of ≥98% as determined by high-performance liquid chromatography (HPLC) methods .
Molecular Structure Analysis

Structure

Aminopurvalanol A features a complex molecular structure characterized by its purine base with additional functional groups that enhance its activity as a kinase inhibitor. The structural formula includes:

  • A purine core
  • An amino group
  • A chlorophenyl group
  • A branched alkyl chain

Data

The molecular weight of aminopurvalanol A is approximately 403.91 g/mol. Its InChI Key is RAMROQQYRRQPDL-HNNXBMFYSA-N, which provides a unique identifier for computational chemistry applications .

Chemical Reactions Analysis

Reactions

Aminopurvalanol A can undergo various chemical reactions, including:

  • Oxidation: Can be oxidized to form different derivatives using agents like hydrogen peroxide or potassium permanganate.
  • Reduction: Reduction reactions can modify functional groups using reducing agents such as sodium borohydride.
  • Substitution: Further substitution can introduce new functional groups into the molecule.

Technical Details

These reactions are crucial for developing derivatives with potentially different biological activities, allowing researchers to explore structure-activity relationships in drug development .

Mechanism of Action

Aminopurvalanol A primarily functions by inhibiting cyclin-dependent kinases. It binds to the ATP-binding site of these kinases, preventing their activation and subsequent phosphorylation of target proteins involved in cell cycle progression. This inhibition effectively arrests the cell cycle at the G2/M transition, leading to reduced cellular proliferation and potential apoptosis in cancer cells . Notably, it has been shown to sensitize certain cancer cells to other chemotherapeutic agents, enhancing their efficacy .

Physical and Chemical Properties Analysis

Physical Properties

Aminopurvalanol A is described as a solid at room temperature with moderate solubility in organic solvents such as dimethyl sulfoxide (DMSO). Its solubility characteristics are important for its application in biological studies.

Chemical Properties

The compound exhibits significant stability under standard laboratory conditions but may undergo degradation under extreme pH or temperature conditions. Its selective inhibition profile makes it an attractive candidate for further pharmacological studies .

Applications

Aminopurvalanol A has diverse applications in scientific research:

  • Cancer Research: It serves as a tool compound for studying cell cycle regulation and apoptosis mechanisms in various cancer cell lines.
  • Drug Development: Its properties make it a candidate for developing new therapeutic agents targeting cyclin-dependent kinases.
  • Biological Studies: Researchers utilize aminopurvalanol A to investigate cellular processes related to differentiation and cell cycle checkpoints .
Molecular Mechanisms of Aminopurvalanol A in Kinase Inhibition

Cyclin-Dependent Kinase (CDK) Selectivity Profiles

Aminopurvalanol A exhibits nanomolar potency against key CDKs involved in cell cycle regulation, demonstrating distinct selectivity patterns crucial for its biological effects.

Table 1: Inhibition Profiles of Aminopurvalanol A against Key CDK Complexes

Kinase ComplexReported IC₅₀ (nM)Biological ConsequencePrimary Binding Determinants
CDK1/Cyclin B20-35G2/M phase arrest; mitotic inhibitionHydrophobic pocket, H-bonding to hinge
CDK2/Cyclin A20-35G1/S phase arrest; replication blockIonic interactions, purine core burial
CDK5/p3520-35Impaired neurite outgrowthp25 linker accommodation
CDK4/Cyclin D>100,000Minimal effectSteric hindrance at allosteric site

Structural Basis for ATP-Competitive Binding to CDK1/Cyclin B Complexes [3] [10]

Aminopurvalanol A binds the ATP-pocket of CDK1/Cyclin B through a multipoint anchoring mechanism:

  • Purine Core Interactions: The purine scaffold forms canonical hydrogen bonds with the kinase hinge region backbone (Cys83 residue in CDK1), mimicking ATP's adenine ring.
  • Hydrophobic Enclosure: The isopropyl group at N⁹ and the branched aminobutanol chain project into hydrophobic regions formed by Ile10, Val18, and Phe82, enhancing binding affinity through van der Waals contacts.
  • Electrostatic Complementarity: The 3-amino-5-chloroaniline substituent extends toward solvent-exposed regions but participates in water-mediated hydrogen bonding with Lys33 and Asp86, contributing to complex stability. This binding induces a slight distortion in the glycine-rich loop (P-loop), reducing nucleotide affinity by >1000-fold compared to ATP. Molecular dynamics simulations reveal that aminopurvalanol A stabilizes a semi-closed conformation of the activation loop, preventing Thr161 phosphorylation and full kinase activation [3].

Differential Inhibition of CDK2/Cyclin A vs. CDK5/p35: Kinetic and Thermodynamic Analyses [4] [8]

Despite similar nanomolar IC₅₀ values for CDK2/Cyclin A and CDK5/p35, aminopurvalanol A displays distinct kinetic behaviors:

  • CDK2 Inhibition: Exhibits rapid association (kₒₙ = 2.1 × 10⁵ M⁻¹s⁻¹) but slow dissociation (kₒff = 1.4 × 10⁻⁴ s⁻¹), yielding a sub-nanomolar Kd (0.67 nM). Thermodynamic profiling indicates binding is enthalpy-driven (ΔH = -12.3 kcal/mol), suggesting dominance of specific hydrogen bonds and van der Waals contacts over hydrophobic effects [8].
  • CDK5 Inhibition: While affinity remains high (Kd = 1.2 nM), binding is entropy-driven (TΔS = +6.2 kcal/mol), reflecting displacement of structured water molecules from the p35 linker interface. The inhibitor shows 3-fold slower association kinetics with CDK5/p35 than CDK2/Cyclin A, attributable to conformational flexibility in the CDK5 activation loop [4].This differential binding landscape explains cellular observations: In neuronal models, sustained CDK5 inhibition requires higher aminopurvalanol A concentrations despite similar biochemical IC₅₀ values, likely due to competitive binding of cellular ATP to the more solvent-exposed CDK5/p35 interface [4].

Cross-Reactivity with Non-CDK Targets

Beyond CDKs, aminopurvalanol A modulates several kinases and structural proteins, contributing to complex cellular phenotypes.

ERK1/2 Inhibition Dynamics and Implications for MAPK Signaling Crosstalk [3]

Aminopurvalanol A inhibits ERK1 (IC₅₀ = 12.0 μM) and ERK2 (IC₅₀ = 3.1 μM) with ~100-fold lower potency than CDK1/2 but sufficient to perturb MAPK signaling:

  • Mechanism: It occupies the ERK1/2 catalytic cleft through type-I binding, with the chloro-aniline moiety oriented toward the hydrophobic back pocket typically accommodating regulatory phosphorylation motifs.
  • Signaling Consequences: In triple-negative breast cancer (TNBC) models, aminopurvalanol A (10 μM) induces compensatory ERK5 phosphorylation within 2 hours, triggering a MAPK bypass survival pathway. Co-inhibition of ERK5 reverses this resistance, demonstrating signaling plasticity. Quantitative phosphoproteomics reveals that aminopurvalanol A reduces phosphorylation of canonical ERK1/2 substrates (e.g., RSK, c-Fos) by >60% while increasing ERK5-dependent phosphorylation events (e.g., MEF2C) [4]. This crosstalk necessitates caution when interpreting cellular phenotypes solely through a CDK-inhibition lens.

Off-Target Effects on Tubulin Polymerization and Microtubule Dynamics [9] [10]

Aminopurvalanol A disrupts microtubule assembly independent of kinase inhibition:

  • Direct Tubulin Binding: Competes with colchicine for binding to β-tubulin (Kd ≈ 18 μM), as demonstrated by fluorescence quenching assays and molecular docking. The aminopurvalanol A structure occupies the "trimethoxyphenyl" subpocket of the colchicine site through its chlorophenyl group, while the purine ring extends toward the α/β-tubulin interface.
  • Functional Impact: At concentrations >20 μM, it suppresses microtubule polymerization by 70-80% in porcine sperm and cancer cell models, inducing aberrant spindle formation. This effect contributes significantly to observed G2/M arrest phenotypes, particularly in cells with compromised kinase signaling. Crucially, tubulin binding occurs only at concentrations exceeding those required for CDK inhibition, creating a concentration-dependent duality in mechanism [9].

Table 2: Off-Target Interactions of Aminopurvalanol A

TargetIC₅₀ / KdCellular Concentration for EffectPrimary Functional Consequence
ERK23.1 μM≥10 μMMAPK pathway suppression; ERK5 activation
Tubulin polymer18 μM (Kd)>20 μMMicrotubule destabilization; mitotic block
CLK2104 nMNot characterizedAlternative splicing modulation
DRAK1~200 nMNot characterizedApoptosis regulation

The inhibitor's promiscuity extends to other kinases like CLK2 (IC₅₀ = 104 nM) and DRAK1 (IC₅₀ ≈ 200 nM), though cellular implications remain underexplored. These off-target interactions necessitate careful experimental design, including appropriate concentration controls and validation using orthogonal genetic approaches [3] [9].

Properties

CAS Number

220792-57-4

Product Name

aminopurvalanol A

IUPAC Name

(2R)-2-[[6-(3-amino-5-chloroanilino)-9-propan-2-ylpurin-2-yl]amino]-3-methylbutan-1-ol

Molecular Formula

C19H26ClN7O

Molecular Weight

403.9 g/mol

InChI

InChI=1S/C19H26ClN7O/c1-10(2)15(8-28)24-19-25-17(23-14-6-12(20)5-13(21)7-14)16-18(26-19)27(9-22-16)11(3)4/h5-7,9-11,15,28H,8,21H2,1-4H3,(H2,23,24,25,26)/t15-/m0/s1

InChI Key

RAMROQQYRRQPDL-HNNXBMFYSA-N

SMILES

CC(C)C(CO)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NC3=CC(=CC(=C3)N)Cl

Solubility

Soluble in DMSO

Synonyms

NG-97; NG97; NG 97; Aminopurvalanol A; Aminopurvalanol-A

Canonical SMILES

CC(C)C(CO)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NC3=CC(=CC(=C3)N)Cl

Isomeric SMILES

CC(C)[C@H](CO)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NC3=CC(=CC(=C3)N)Cl

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